N-Methyl Sulfonamide vs. Unsubstituted Sulfonamide: Solubility and LogP Differentiation for Drug Design
N-Methyl substitution on the sulfonamide nitrogen, as in N-methyl-1H-1,2,4-triazole-3-sulfonamide, increases calculated LogP by approximately 0.9–1.2 units and reduces aqueous solubility by an estimated 40–60% compared to the unsubstituted analog 1H-1,2,4-triazole-3-sulfonamide (CAS 89517-96-4). This LogP shift moves the fragment from a highly hydrophilic space into the drug-like 'goldilocks' zone (LogP 0–3), which is critical for achieving balanced permeability and solubility in fragment-to-lead campaigns.
| Evidence Dimension | Lipophilicity (LogP) and calculated aqueous solubility |
|---|---|
| Target Compound Data | LogP ~0.5 (calculated); Estimated aqueous solubility ~20–50 mg/mL |
| Comparator Or Baseline | 1H-1,2,4-Triazole-3-sulfonamide (CAS 89517-96-4): LogP ~ -0.5 (calculated); Est. aqueous solubility >100 mg/mL |
| Quantified Difference | ΔLogP ≈ +1.0; Solubility decreases by ~40–60% |
| Conditions | In silico prediction using consensus LogP (ALOGPS, XLogP3) and aqueous solubility models; no experimental data available for target compound |
Why This Matters
The LogP shift into drug-like range directly impacts fragment screening success rates by improving membrane permeability and protein binding, while avoiding the excessive hydrophilicity that typically limits hit elaboration of unsubstituted sulfonamide fragments.
